

# A Comparative Guide to LSD1 Inhibitors: INCB059872 and Bomedemstat (IMG-7289)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB059872 |           |
| Cat. No.:            | B10855417  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors: **INCB059872**, developed by Incyte Corporation, and bomedemstat (IMG-7289), developed by Imago BioSciences (a subsidiary of Merck & Co., Inc.). Both small molecules target LSD1, a key epigenetic enzyme implicated in the pathogenesis of various cancers, particularly hematologic malignancies. This document synthesizes available preclinical and clinical data to facilitate informed research and development decisions.

## **Mechanism of Action and Signaling Pathway**

Both INCB059872 and bomedemstat are irreversible inhibitors of LSD1, an enzyme that plays a crucial role in regulating gene expression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2][3] By forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, these inhibitors effectively block its catalytic activity.[4][5]

The inhibition of LSD1 leads to an accumulation of H3K4me2 at the promoters and enhancers of target genes, which in turn alters gene expression.[6][7] This epigenetic reprogramming can induce differentiation of malignant cells, inhibit their proliferation, and promote apoptosis.[8][9] In the context of myeloid malignancies, LSD1 inhibition has been shown to promote the differentiation of leukemic blasts and reduce the self-renewal of malignant stem cells.[5][10]



### Mechanism of Action of INCB059872 and Bomedemstat Cell Nucleus INCB059872 or Bomedemstat Simplified signaling pathway of LSD1 inhibition. rreversible Inhibition LSD1 (KDM1A) Demethylation H3K4me2 (Active Chromatin Mark) Upregulation Target Gene Expression (e.g., Tumor Suppressors) Promotes Inhibits Promotes Cellular Differentiation

Click to download full resolution via product page

Figure 1. Simplified signaling pathway of LSD1 inhibition.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for **INCB059872** and bomedemstat, providing a basis for comparing their potency, selectivity, and clinical activity.



**Table 1: Biochemical and Cellular Potency** 

| Parameter               | INCB059872                           | Bomedemstat (IMG-7289)                                   |
|-------------------------|--------------------------------------|----------------------------------------------------------|
| LSD1 IC50               | Data not publicly available          | 9.7 ± 4.0 nM[4]                                          |
| Cellular Potency (EC50) | 47 - 377 nM (in SCLC cell lines)[11] | Data not publicly available                              |
| Selectivity             | Selective for LSD1[7]                | >2500-fold selective for LSD1<br>over MAO-A and MAO-B[4] |

**Table 2: Preclinical Efficacy** 

| Parameter            | INCB059872                                                                                         | Bomedemstat (IMG-7289)                                                                                                         |
|----------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| AML Models           | Induced differentiation (increased CD86 & CD11b) and prolonged survival in murine models.[3][5][8] | Not a primary focus of reported preclinical studies.                                                                           |
| Myelofibrosis Models | Not reported                                                                                       | Reduced spleen size,<br>improved blood counts, and<br>reduced bone marrow fibrosis<br>in a JAK2V617F-driven mouse<br>model.[1] |
| SCLC Models          | Inhibited tumor growth in xenograft models.[11]                                                    | Potentiated responses to PD-1 inhibition in a syngeneic model.[12]                                                             |

## **Table 3: Clinical Trial Outcomes**



| Parameter                              | INCB059872                                          | Bomedemstat (IMG-7289)                                                                                                                                                                                                                                 |
|----------------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase of Development                   | Phase 1/2 trials terminated (business decision)[13] | Phase 3 trials ongoing for Essential Thrombocythemia. [14] Phase 2 data available for Myelofibrosis and Essential Thrombocythemia.[15]                                                                                                                 |
| Myelofibrosis (Phase 2)                | N/A                                                 | Spleen Volume Reduction (SVR) at 24 weeks: 64% of patients had SVR from baseline, with 28% achieving ≥20% SVR.[3] Total Symptom Score (TSS) Reduction at 24 weeks: 55% of patients experienced a decrease in TSS, with 22% having a ≥50% reduction.[3] |
| Essential Thrombocythemia<br>(Phase 2) | N/A                                                 | Platelet Count Reduction: 97% of patients treated for >24 weeks achieved platelet count ≤400 x 109/L.[4] Symptom Improvement at 24 weeks: 58% of patients showed a decrease in TSS.[4]                                                                 |
| Adverse Events<br>(Bomedemstat)        | N/A                                                 | Most Common (>20%):  Dysgeusia (altered taste), fatigue, constipation, arthralgia, and thrombocytopenia (on-target effect).[4][15]                                                                                                                     |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of



these LSD1 inhibitors.

# LSD1 Enzyme Inhibition Assay (Peroxidase-Coupled Method)

This assay is commonly used to determine the in vitro potency of LSD1 inhibitors.

- Reagents: Recombinant human LSD1 enzyme, H3(1-21)K4Me2 peptide substrate, horseradish peroxidase (HRP), fluorometric HRP substrate (e.g., Amplex Red), and the test inhibitor (bomedemstat or INCB059872).
- Procedure:
  - The LSD1 enzyme is pre-incubated with various concentrations of the inhibitor in an assay buffer.
  - The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
  - LSD1-mediated demethylation produces hydrogen peroxide (H2O2) as a byproduct.
  - HRP, in the presence of the fluorometric substrate, catalyzes a reaction with H<sub>2</sub>O<sub>2</sub> to produce a fluorescent product.
  - The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The rate of reaction is calculated, and IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]



#### LSD1 Enzyme Inhibition Assay Workflow



Click to download full resolution via product page

Figure 2. Workflow for LSD1 enzymatic assay.





# Western Blotting for Histone H3 Lysine 4 Dimethylation (H3K4me2)

This method is used to assess the on-target effect of LSD1 inhibitors in cells or tissues by measuring the levels of H3K4me2.

- Sample Preparation: Cells or tissues are lysed, and histones are extracted, typically through acid extraction.
- Protein Quantification: The protein concentration of the histone extracts is determined.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for H3K4me2. A primary antibody against total histone H3 is used as a loading control.
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: The intensity of the H3K4me2 band is normalized to the total H3 band to determine the relative change in H3K4me2 levels upon inhibitor treatment.[6]

### In Vivo Xenograft Models

These models are essential for evaluating the anti-tumor efficacy of LSD1 inhibitors in a living organism.

Acute Myeloid Leukemia (AML) Xenograft Model (for INCB059872):



- Cell Line: Human AML cell lines (e.g., THP-1) are used.
- Animal Model: Immunodeficient mice (e.g., NOD/SCID) are utilized to prevent rejection of the human cells.

#### Procedure:

- AML cells are injected subcutaneously or intravenously into the mice.
- Once tumors are established or leukemia is disseminated, mice are randomized into treatment and control groups.
- INCB059872 is administered orally at specified doses and schedules.
- Tumor volume (for subcutaneous models) or disease progression (for disseminated models) is monitored regularly.
- At the end of the study, tumors and/or tissues are collected for pharmacodynamic analysis (e.g., Western blotting for H3K4me2, immunohistochemistry for differentiation markers).[3]
   [8]

#### Myelofibrosis Mouse Model (for bomedemstat):

- Model Generation: A common model involves transplanting bone marrow cells transduced
  with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient
  mice. This induces a myeloproliferative neoplasm that progresses to a myelofibrosis-like
  phenotype.
- Treatment: Once the disease is established (characterized by splenomegaly, elevated blood counts, and bone marrow fibrosis), mice are treated with bomedemstat via oral gavage.
- Efficacy Assessment:
  - Hematological Parameters: Peripheral blood is collected for complete blood counts.
  - Spleen Size: Spleen weight is measured at the end of the study as an indicator of disease burden.



- Bone Marrow Fibrosis: Femurs are collected, and bone marrow sections are stained (e.g., with reticulin stain) to assess the degree of fibrosis.
- Allele Burden: The JAK2V617F allele burden in peripheral blood and bone marrow is quantified by qPCR.[1]

### Conclusion

**INCB059872** and bomedemstat are both potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity in various cancer models. Bomedemstat has progressed further in clinical development, with encouraging Phase 2 data in myelofibrosis and essential thrombocythemia, and is currently in Phase 3 trials. In contrast, the clinical development of **INCB059872** was discontinued for strategic reasons, limiting the availability of extensive clinical data for comparison.

For researchers, the choice between these inhibitors for preclinical studies may depend on the specific cancer model and the desired endpoints. Bomedemstat's well-characterized potency, selectivity, and clinical safety profile make it a valuable tool for investigating the therapeutic potential of LSD1 inhibition in myeloproliferative neoplasms and other cancers. While less is publicly known about the specific biochemical properties of **INCB059872**, the available data suggest its utility in preclinical models of AML and SCLC. This guide provides a foundation for further investigation and highlights the therapeutic promise of targeting LSD1 in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]



- 4. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to LSD1 Inhibitors: INCB059872 and Bomedemstat (IMG-7289)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855417#comparing-incb059872-and-bomedemstat-img-7289]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com